molecular formula C25H28O5 B1238798 Kushenol A

Kushenol A

Cat. No.: B1238798
M. Wt: 408.5 g/mol
InChI Key: OGBMVWVBHWHRGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kushenol A can be synthesized through various chemical routes. One common method involves the extraction of the compound from the roots of Sophora flavescens using solvents like methanol or ethanol . The extract is then subjected to column chromatography to isolate this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Sophora flavescens roots. The process includes grinding the roots, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Kushenol A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Comparison with Similar Compounds

Kushenol A is unique among flavonoids due to its potent biological activities. Similar compounds include:

These compounds share some biological activities with this compound but differ in their specific mechanisms and potency.

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(2-hydroxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O5/c1-14(2)9-10-16(15(3)4)11-18-20(27)12-21(28)24-22(29)13-23(30-25(18)24)17-7-5-6-8-19(17)26/h5-9,12,16,23,26-28H,3,10-11,13H2,1-2,4H3

InChI Key

OGBMVWVBHWHRGD-UHFFFAOYSA-N

SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C(=C)C)C

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C(=C)C)C

Synonyms

kushenol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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